molecular formula C24H26N2O5 B11826280 Thymidine, 3',5'-bis-O-(4-methylphenyl)-(9CI)

Thymidine, 3',5'-bis-O-(4-methylphenyl)-(9CI)

Cat. No.: B11826280
M. Wt: 422.5 g/mol
InChI Key: ILHDPSPXTQIHNL-BHDDXSALSA-N
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Description

Thymidine, 3’,5’-bis-O-(4-methylphenyl)-(9CI) is a modified nucleoside derivative of thymidine Thymidine itself is one of the four nucleosides in DNA, playing a crucial role in the replication and repair of genetic material

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thymidine, 3’,5’-bis-O-(4-methylphenyl)-(9CI) typically involves the protection of the hydroxyl groups at the 3’ and 5’ positions of thymidine. This can be achieved through the use of 4-methylphenyl groups under specific reaction conditions. For instance, the triphenylmethyl (Tr) group undergoes a transfer (transetherification or disproportionation) between the molecules of 5’-O-Tr-2’-deoxynucleosides in a process mediated by anhydrous sulfates of copper(II), iron(II), or nickel(II) to yield mixtures of 3’,5’-bis-O-Tr and 3’-O-Tr products .

Industrial Production Methods

Industrial production methods for Thymidine, 3’,5’-bis-O-(4-methylphenyl)-(9CI) would likely involve large-scale synthesis using similar protection and deprotection strategies, optimized for yield and purity. The use of automated synthesis equipment and stringent quality control measures would be essential to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Thymidine, 3’,5’-bis-O-(4-methylphenyl)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or alter the oxidation state of the compound.

    Substitution: The 4-methylphenyl groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include anhydrous sulfates of copper(II), iron(II), or nickel(II) for transetherification or disproportionation reactions . Other reagents may include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride, depending on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized thymidine derivatives.

Scientific Research Applications

Thymidine, 3’,5’-bis-O-(4-methylphenyl)-(9CI) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Thymidine, 3’,5’-bis-O-(4-methylphenyl)-(9CI) involves its incorporation into DNA, where it can interfere with normal nucleic acid synthesis. The 4-methylphenyl groups at the 3’ and 5’ positions may hinder the activity of DNA polymerases, leading to the inhibition of DNA replication and repair. This can result in the disruption of cellular processes and potentially induce cell death in rapidly dividing cells, such as cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thymidine, 3’,5’-bis-O-(4-methylphenyl)-(9CI) is unique due to the specific modification at the 3’ and 5’ positions with 4-methylphenyl groups

Properties

Molecular Formula

C24H26N2O5

Molecular Weight

422.5 g/mol

IUPAC Name

5-methyl-1-[(2R,4S,5R)-4-(4-methylphenoxy)-5-[(4-methylphenoxy)methyl]oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C24H26N2O5/c1-15-4-8-18(9-5-15)29-14-21-20(30-19-10-6-16(2)7-11-19)12-22(31-21)26-13-17(3)23(27)25-24(26)28/h4-11,13,20-22H,12,14H2,1-3H3,(H,25,27,28)/t20-,21+,22+/m0/s1

InChI Key

ILHDPSPXTQIHNL-BHDDXSALSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)OC4=CC=C(C=C4)C

Canonical SMILES

CC1=CC=C(C=C1)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)OC4=CC=C(C=C4)C

Origin of Product

United States

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